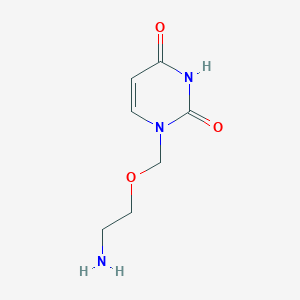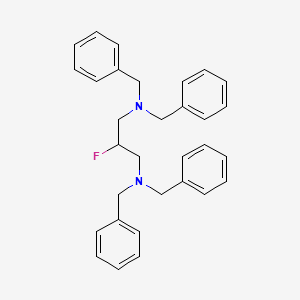
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine: is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom attached to a propane-1,3-diamine backbone, with four benzyl groups attached to the nitrogen atoms. Its molecular formula is C31H33FN2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluoropropane-1,3-diamine with benzyl chloride under basic conditions to introduce the benzyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted imines or amides, while reduction could produce benzyl-substituted amines.
Aplicaciones Científicas De Investigación
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine exerts its effects involves interactions with specific molecular targets. The fluorine atom and benzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1,N3,N3-Tetrabenzylpropane-1,3-diamine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N1,N1,N3,N3-Tetraethylpropane-1,3-diamine: Contains ethyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness
N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine is unique due to the presence of the fluorine atom and the four benzyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C31H33FN2 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrabenzyl-2-fluoropropane-1,3-diamine |
InChI |
InChI=1S/C31H33FN2/c32-31(25-33(21-27-13-5-1-6-14-27)22-28-15-7-2-8-16-28)26-34(23-29-17-9-3-10-18-29)24-30-19-11-4-12-20-30/h1-20,31H,21-26H2 |
Clave InChI |
WOUHMPXSIAQSGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(CC3=CC=CC=C3)CC4=CC=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


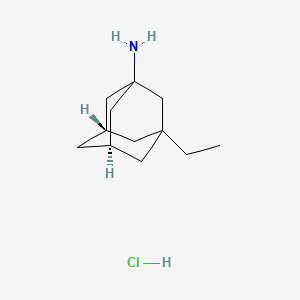
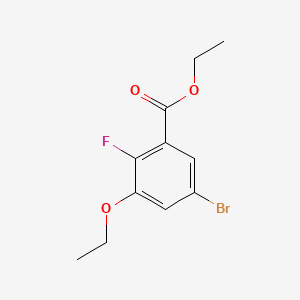
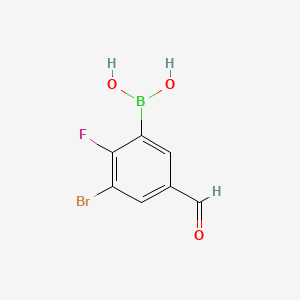
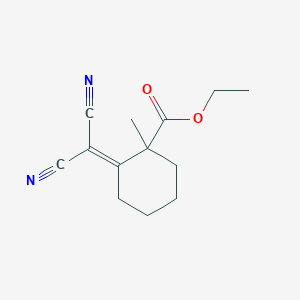
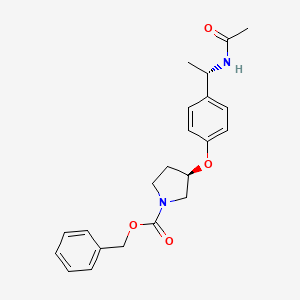
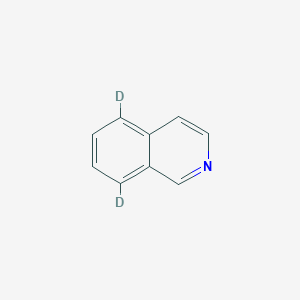
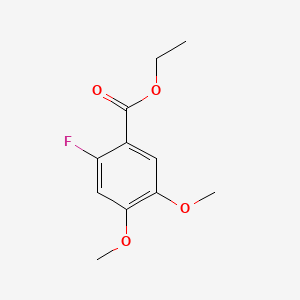
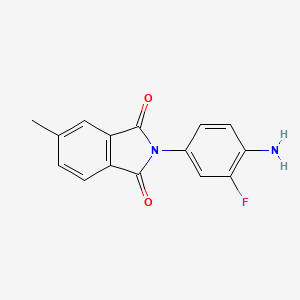
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
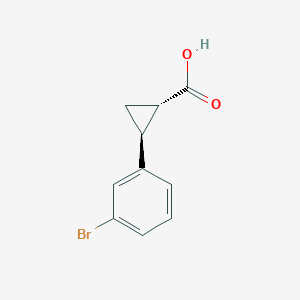
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
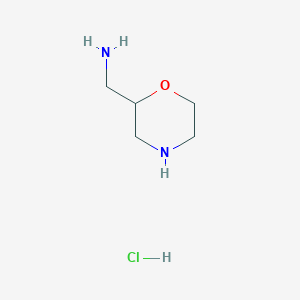
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
